Cas no 55474-41-4 (a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile)

a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile structure
55474-41-4 structure
Product name:a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
CAS No:55474-41-4
MF:C13H14NO2Cl
Molecular Weight:251.70876
CID:372544
PubChem ID:6453187

a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 1,3-Dioxolane-2-acetonitrile,a-(4-chlorophenyl)-2-ethyl-
    • 2-(4-chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
    • alpha-(4-chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
    • α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
    • (4-chlorophenyl)(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
    • J73V5ELE7D
    • starbld0030047
    • AKOS030242447
    • DTXSID80970818
    • UNII-J73V5ELE7D
    • (.XI.)-(4-CHLOROPHENYL)(2-ETHYL-1,3-DIOXOLAN-2-YL)ACETONITRILE
    • 55474-41-4
    • EINECS 259-657-9
    • NS00057446
    • PYRIMETHAMINE IMPURITY D [EP IMPURITY]
    • .ALPHA.-(4-CHLOROPHENYL)-2-ETHYL-1,3-DIOXOLANE-2-ACETONITRILE
    • 1,3-DIOXOLANE-2-ACETONITRILE, .ALPHA.-(4-CHLOROPHENYL)-2-ETHYL-
    • a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
    • インチ: InChI=1S/C13H14ClNO2/c1-2-13(16-7-8-17-13)12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-8H2,1H3
    • InChIKey: YZCAFLAEZJEYSA-UHFFFAOYSA-N
    • SMILES: CCC1(OCCO1)C(C#N)C2=CC=C(C=C2)Cl

計算された属性

  • 精确分子量: 251.071306
  • 同位素质量: 251.071306
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 42.2

じっけんとくせい

  • 密度みつど: 1.211
  • Boiling Point: 368.4°C at 760 mmHg
  • フラッシュポイント: 176.6°C
  • Refractive Index: 1.537

a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C422235-250mg
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
250mg
$580.00 2023-05-18
Biosynth
FCA47441-500 mg
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
500MG
$890.00 2023-01-04
A2B Chem LLC
AG35888-250mg
alpha-(4-chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
250mg
$1038.00 2024-04-19
Biosynth
FCA47441-25 mg
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
25mg
$115.50 2023-01-04
Biosynth
FCA47441-250 mg
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
250MG
$555.00 2023-01-04
TRC
C422235-500mg
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
500mg
$ 1098.00 2023-09-08
TRC
C422235-100mg
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
100mg
$ 269.00 2023-09-08
TRC
C422235-1g
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
1g
$ 2070.00 2023-09-08
Biosynth
FCA47441-100 mg
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
100MG
$296.00 2023-01-04
Biosynth
FCA47441-50 mg
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
55474-41-4
50mg
$185.00 2023-01-04

a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile 関連文献

a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrileに関する追加情報

Chemical Profile of a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile (CAS No. 55474-41-4)

a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, identified by its CAS number 55474-41-4, has garnered attention due to its unique structural properties and potential applications in the synthesis of bioactive molecules. The compound features a dioxolane ring system linked to an acetonitrile group, with an ethyl substituent and a 4-chlorophenyl moiety, making it a versatile intermediate for further chemical modifications.

The structural configuration of a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile contributes to its reactivity and makes it a valuable building block in medicinal chemistry. The presence of the dioxolane ring enhances the molecule's stability while allowing for facile functionalization at multiple sites. This characteristic is particularly useful in the development of novel pharmaceutical agents, where precise control over molecular architecture is essential for optimizing biological activity.

In recent years, there has been growing interest in the use of dioxolane derivatives as pharmacophores due to their ability to interact with biological targets in a predictable manner. Research has demonstrated that these compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-chlorophenyl substituent in this molecule is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.

The acetonitrile group at the 2-position of the dioxolane ring provides another point of modification, allowing chemists to introduce additional functional groups or link the compound to other molecular fragments. This flexibility makes a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile a valuable scaffold for exploring new drug candidates. For instance, recent studies have shown that derivatives of this compound can be modified to target specific enzymes or receptors involved in disease pathways.

One notable application of this compound is in the synthesis of kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The dioxolane ring's ability to mimic certain bioactive scaffolds has been exploited to design molecules that can selectively inhibit aberrant signaling pathways. Additionally, the ethyl substituent and chlorophenyl group contribute to the compound's binding affinity by optimizing interactions with the target protein.

The chemical synthesis of a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by nucleophilic substitution steps to introduce the desired substituents. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and improving scalability.

In terms of pharmacokinetic properties, studies have indicated that derivatives of this compound exhibit favorable solubility and bioavailability profiles when properly designed. The dioxolane ring enhances metabolic stability while the acetonitrile group contributes to hydrophilicity, creating a balance that is advantageous for oral administration. This balance is critical for developing drugs that can reach their target sites effectively.

The role of computational chemistry in designing and optimizing derivatives of a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and metabolic pathways before synthesizing new compounds. This approach saves time and resources by identifying promising candidates early in the discovery process.

Ethical considerations are also important when developing new pharmaceutical agents based on compounds like this one. Ensuring that synthetic methods are environmentally sustainable and that animal testing is minimized are key priorities in modern drug development. Collaborative efforts between academia and industry are essential for advancing these principles while maintaining high standards of scientific rigor.

The future prospects for research involving a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile are bright, with ongoing studies exploring its potential in treating neurological disorders and infectious diseases. The versatility of its structural framework allows for further modifications that could lead to breakthroughs in multiple therapeutic areas. As our understanding of biological systems continues to expand, so too will the applications for this important chemical intermediate.

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